![molecular formula C18H20N4O2S B14166051 1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 3434-20-6](/img/structure/B14166051.png)
1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that features an imidazo[4,5-d]pyridazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both imidazole and pyridazine rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors such as amido-nitriles or hydrazine derivatives under controlled conditions.
Introduction of the benzyl group: This step involves the alkylation of the imidazo[4,5-d]pyridazine core with benzyl halides in the presence of a base.
Attachment of the cyclohexylsulfanyl group: This can be done via nucleophilic substitution reactions using cyclohexylthiol and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the imidazo[4,5-d]pyridazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Modulating signaling pathways: Influencing cellular communication and responses.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-cyclohexylsulfanyl-1H-benzoimidazole: Shares a similar core structure but differs in the arrangement of nitrogen atoms and additional functional groups.
Pyridazine and Pyridazinone Derivatives: These compounds have similar heterocyclic cores and exhibit a wide range of biological activities.
Uniqueness
1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione is unique due to its specific combination of imidazole and pyridazine rings, along with the benzyl and cyclohexylsulfanyl substituents
Properties
CAS No. |
3434-20-6 |
|---|---|
Molecular Formula |
C18H20N4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-benzyl-2-cyclohexylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C18H20N4O2S/c23-16-14-15(17(24)21-20-16)22(11-12-7-3-1-4-8-12)18(19-14)25-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,20,23)(H,21,24) |
InChI Key |
YNQHOHUUPDWPFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


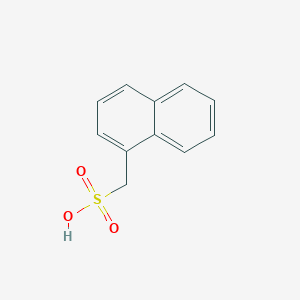
![Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14165984.png)
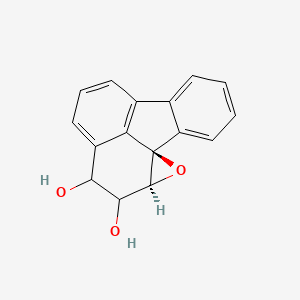
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
![6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14166001.png)

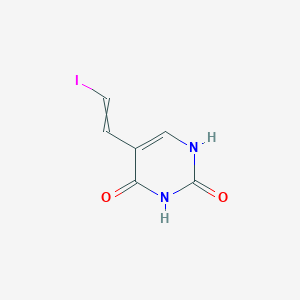
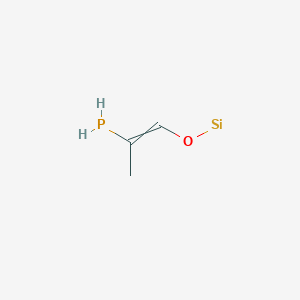
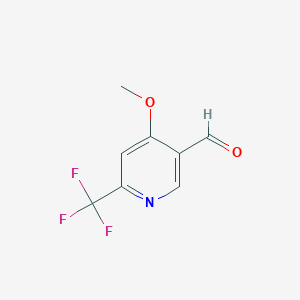
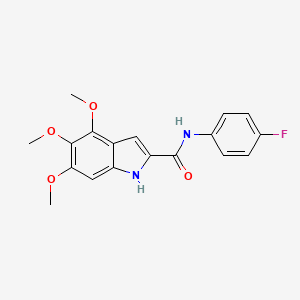
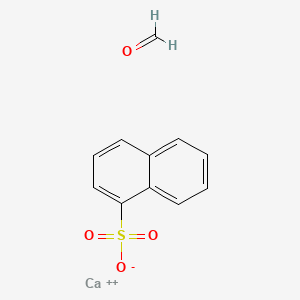
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)
